molecular formula C9H11ClFNS B6617946 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride CAS No. 1803604-99-0

8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride

Cat. No.: B6617946
CAS No.: 1803604-99-0
M. Wt: 219.71 g/mol
InChI Key: CMTIVQHMOVCROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride: is a chemical compound with the molecular formula C9H10FNS·HCl. It is a fluorinated derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride typically involves the following steps:

  • Fluorination: The starting material, 3,4-dihydro-1H-2-benzothiopyran-4-amine, undergoes fluorination to introduce the fluorine atom at the 8-position.

  • Hydrochloride Formation: The fluorinated compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It can be used in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

  • 8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine: A closely related compound without the hydrochloride salt.

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Another fluorinated compound with a different heterocyclic structure.

Uniqueness: 8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTIVQHMOVCROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CS1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.